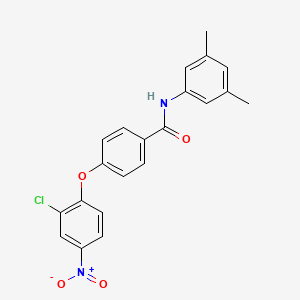
4-(2-Chloro-4-nitrophenoxy)-N~1~-(3,5-dimethylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloro-4-nitrophenoxy)-N~1~-(3,5-dimethylphenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro and nitro group attached to a phenoxy ring, which is further connected to a benzamide moiety substituted with a dimethylphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-nitrophenoxy)-N~1~-(3,5-dimethylphenyl)benzamide typically involves the following steps:
Nitration: The starting material, 2-chlorophenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2-chloro-4-nitrophenol.
Etherification: The 2-chloro-4-nitrophenol is then reacted with 4-bromobenzoyl chloride in the presence of a base such as potassium carbonate to form 4-(2-chloro-4-nitrophenoxy)benzoyl chloride.
Amidation: Finally, the 4-(2-chloro-4-nitrophenoxy)benzoyl chloride is reacted with 3,5-dimethylaniline in the presence of a base such as triethylamine to yield the desired product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Chloro-4-nitrophenoxy)-N~1~-(3,5-dimethylphenyl)benzamide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Major Products Formed
Reduction: 4-(2-Amino-4-nitrophenoxy)-N~1~-(3,5-dimethylphenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(2-Chloro-4-nitrophenoxy)benzoic acid and 3,5-dimethylaniline.
Applications De Recherche Scientifique
4-(2-Chloro-4-nitrophenoxy)-N~1~-(3,5-dimethylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-Chloro-4-nitrophenoxy)-N~1~-(3,5-dimethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and chloro groups play a crucial role in its binding affinity and selectivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Chloro-4-nitrophenoxy)benzoic acid
- 4-(2-Amino-4-nitrophenoxy)-N~1~-(3,5-dimethylphenyl)benzamide
- 4-(2-Chloro-4-nitrophenoxy)-N~1~-(3,5-dimethylphenyl)acetamide
Uniqueness
4-(2-Chloro-4-nitrophenoxy)-N~1~-(3,5-dimethylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and chloro groups enhances its reactivity and potential for diverse applications in research and industry.
Propriétés
IUPAC Name |
4-(2-chloro-4-nitrophenoxy)-N-(3,5-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4/c1-13-9-14(2)11-16(10-13)23-21(25)15-3-6-18(7-4-15)28-20-8-5-17(24(26)27)12-19(20)22/h3-12H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTZWFDCJYUXDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(benzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B5027573.png)
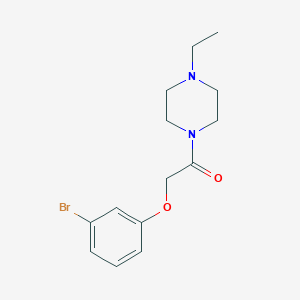
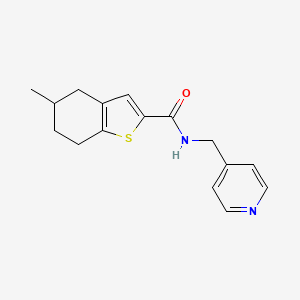
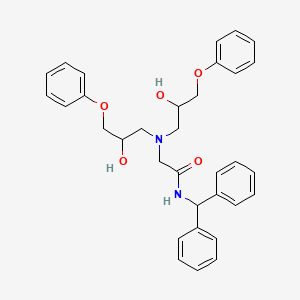
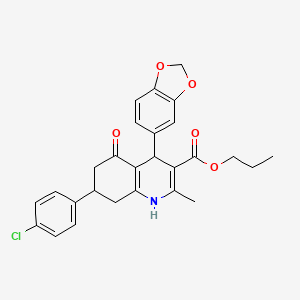
![1,3-dicyclohexyl-5-({[(1-isobutyryl-4-piperidinyl)methyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5027607.png)

![3-allyl-2-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B5027634.png)
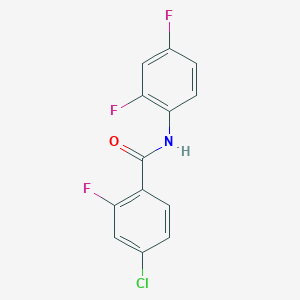
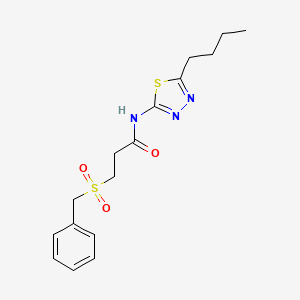
![(5E)-5-{[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5027657.png)
![[(4-Chloro-3-ethoxyphenyl)sulfonyl][2-(5-methoxy-2-methylindol-3-yl)ethyl]amin e](/img/structure/B5027658.png)
![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B5027662.png)
![benzyl 3-[[(Z)-2-benzamido-3-(furan-2-yl)prop-2-enoyl]amino]propanoate](/img/structure/B5027666.png)
